Cetyl Palmitate

Description

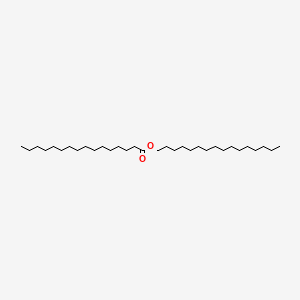

Cetyl palmitate is a wax ester synthesized from cetyl alcohol (C₁₆H₃₃OH) and palmitic acid (C₁₆H₃₂O₂). It is a long-chain fatty acid ester characterized by a highly ordered crystalline lattice, which contributes to its stability in lipid-based formulations . Widely used in pharmaceuticals and cosmetics, this compound serves as a key component in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) due to its ability to enhance physical stability and modulate drug release . Its melting point, determined via differential scanning calorimetry (DSC), is 56.3°C, with a melting enthalpy of 246.10 J/g . Additionally, this compound acts as a viscosant in topical formulations, increasing viscosity without significantly altering spreadability .

Properties

IUPAC Name |

hexadecyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDJXZJSCPSGGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047114 | |

| Record name | Palmityl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Hexadecanoic acid, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

540-10-3, 95912-87-1, 100231-74-1 | |

| Record name | Cetyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl palmitate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C16-18, C12-18-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095912871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100231741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetyl palmitate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15782 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexadecanoic acid, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palmityl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, C16-18, C12-18-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexadecyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cetyl palmitate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZA2S6B08X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cetyl palmitate is commonly synthesized through the esterification of cetyl alcohol (hexadecanol) with palmitic acid (hexadecanoic acid). This reaction typically involves the use of acid catalysts such as sulfuric acid, hydrochloric acid, or phosphoric acid. The reaction is carried out at elevated temperatures, often between 135°C and 162°C, to facilitate the esterification process .

Industrial Production Methods: In industrial settings, this compound is produced using heterogeneous catalysts to overcome the limitations of homogeneous acid catalysts. For example, tungsten trioxide-zirconia catalysts have been developed for this purpose. These catalysts are prepared by co-precipitation and calcined at high temperatures (700-800°C) to enhance their acidity and catalytic activity. This method yields high selectivity and efficiency in the production of this compound .

Chemical Reactions Analysis

Types of Reactions: Cetyl palmitate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of this compound from cetyl alcohol and palmitic acid, while hydrolysis involves the breakdown of this compound into its constituent alcohol and acid.

Common Reagents and Conditions:

Esterification: Catalysts such as sulfuric acid, hydrochloric acid, or phosphoric acid; temperatures between 135°C and 162°C.

Hydrolysis: Acidic or basic conditions; water as a reagent.

Major Products:

Esterification: this compound.

Hydrolysis: Cetyl alcohol and palmitic acid.

Scientific Research Applications

Pharmaceutical Applications

2.1 Drug Delivery Systems

Cetyl palmitate is utilized in the development of nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs), which are promising vehicles for drug delivery:

- NLCs for Coenzyme Q10 Delivery : Research has shown that this compound-based NLCs can effectively encapsulate Coenzyme Q10, achieving high entrapment efficiency and controlled release profiles. The formulations exhibited a biphasic release pattern, enhancing the bioavailability of the drug .

- SLNs for Insulin Delivery : this compound has also been explored in SLNs designed to improve the oral absorption of insulin. These formulations demonstrated enhanced stability and bioavailability compared to traditional delivery methods .

2.2 Enhanced Oral Absorption

The use of this compound in lipid-based formulations has been linked to improved oral absorption of poorly soluble drugs. For example, studies indicated that this compound can enhance the solubility and permeability of certain pharmaceuticals, making it a valuable excipient in drug formulation .

Cosmetic Applications

This compound is widely used in the cosmetic industry due to its emollient properties:

- Emulsifier and Skin Conditioning Agent : It serves as an emulsifier in creams and lotions, providing a smooth texture and enhancing skin feel. Its ability to form stable emulsions makes it a preferred choice for various cosmetic formulations .

- Stabilizer in Formulations : this compound helps stabilize formulations by preventing phase separation and enhancing product shelf life. Its compatibility with other ingredients allows for versatile applications in skincare products .

Industrial Applications

In addition to its roles in pharmaceuticals and cosmetics, this compound is recognized for its lubricating properties:

- High-Grade Lubricant : this compound functions as a high-grade lubricant in various industrial applications due to its excellent lubricating performance and economic value . It is particularly useful in applications requiring low friction coefficients.

Case Studies

Mechanism of Action

The mechanism of action of cetyl palmitate involves its role as an emollient and thickening agent. In cosmetics, it forms a protective layer on the skin, reducing water loss and providing a smooth, soft texture. In drug delivery systems, this compound-based nanoparticles enhance the solubility and stability of drugs, facilitating their controlled release and targeted delivery .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Cetyl Palmitate and Comparable Lipids

Table 2: Thermal Behavior (DSC Analysis)

| Compound | TOnset (°C) | TEndset (°C) | Enthalpy (ΔH, J/g) |

|---|---|---|---|

| This compound | 50.17 | 58.85 | 246.10 |

| Myristyl Myristate | Not reported | ~55–60 | -162.31 |

Key Findings :

- This compound’s lower melting point (54–56°C) compared to glyceryl monostearate (~60–70°C) enables smaller nanoparticle sizes in NLCs .

- Its crystalline structure reduces aggregation risks, enhancing formulation stability .

Functional Performance in Drug Delivery

This compound vs. Compritol 888

This compound vs. Glyceryl Monostearate

Biological Activity

Cetyl palmitate, a fatty acid ester derived from cetyl alcohol and palmitic acid, is widely recognized for its applications in cosmetics, pharmaceuticals, and food industries. Its biological activity is of significant interest due to its potential therapeutic effects, safety profile, and utility in drug delivery systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, safety assessments, and applications in drug delivery.

This compound is classified as an alkyl ester with the chemical formula CHO. It appears as a white, waxy solid at room temperature and is insoluble in water but soluble in organic solvents. Its structure contributes to its unique biological properties, including emulsification and skin penetration enhancement.

1. Antioxidant Properties

Research has indicated that this compound may possess antioxidant properties. A study on nanostructured lipid carriers (NLC) using this compound demonstrated enhanced bioaccessibility and antioxidant activity when loaded with bioactive compounds like Coenzyme Q10. The NLC formulations showed a biphasic release pattern, suggesting that this compound can effectively stabilize and deliver antioxidants in topical applications .

2. Skin Irritation and Safety Profile

This compound has been evaluated for skin irritation potential through various studies employing the Draize test. These studies reported minimal irritation effects when applied topically, indicating that this compound is generally well-tolerated by the skin . The primary irritation index (PII) scores were low across multiple formulations, confirming its safety for cosmetic use.

3. Drug Delivery Applications

This compound is increasingly utilized in drug delivery systems due to its ability to enhance the solubility and permeability of lipophilic drugs. For instance:

- Solid Lipid Nanoparticles (SLN) : this compound-based SLNs have been developed to improve the oral bioavailability of insulin. These nanoparticles demonstrated improved absorption characteristics in vitro, highlighting their potential for oral peptide drug delivery .

- Topical Delivery Systems : In formulations designed for transdermal delivery, this compound has been shown to enhance skin penetration of various drugs, making it a valuable excipient in topical formulations .

Case Study 1: This compound in Insulin Delivery

A study investigated the use of this compound-based SLNs for insulin delivery. Results indicated that these nanoparticles significantly improved insulin absorption when administered orally compared to conventional formulations. The study concluded that this compound enhances the stability and bioavailability of insulin, offering a promising approach for non-invasive diabetes management .

Case Study 2: Topical Formulations with Coenzyme Q10

Another study focused on the formulation of NLCs containing Coenzyme Q10 using this compound. The research demonstrated that these NLCs not only protected Coenzyme Q10 from degradation but also facilitated its release through the skin barrier effectively. This suggests that this compound can be an effective carrier for antioxidants in cosmetic applications .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing cetyl palmitate-based nanoparticles in drug delivery systems?

- Methodological Answer : this compound is widely used in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Synthesis typically involves high-pressure homogenization or supercritical fluid (SCF) extraction. For example, SCF methods yield SLNs with small particle sizes (~200 nm) and low polydispersity (<0.3), suitable for oral administration . Characterization includes dynamic light scattering (DLS) for size and zeta potential, HPLC for drug encapsulation efficiency, and TEM for morphology. Stability studies under varying pH and temperature conditions are critical to assess formulation robustness .

Q. How can researchers validate the reproducibility of this compound nanoparticle formulations?

- Methodological Answer : Reproducibility is ensured through Box-Behnken design (BBD) or other statistical experimental designs. These models optimize variables like lipid concentration, surfactant ratio, and homogenization cycles. For instance, BBD validation involves comparing predicted vs. experimental values for parameters like particle size (Y1), polydispersity (Y2), and encapsulation efficiency (Y3). Close alignment confirms model reliability .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : While this compound is generally non-hazardous, standard lab safety practices apply:

- Use NIOSH/EN 166-certified eye protection.

- Wear nitrile gloves inspected for integrity; avoid skin contact.

- Dispose of contaminated materials per local regulations.

- Conduct toxicity assays (e.g., MTT on fibroblasts) to confirm biocompatibility in biomedical applications .

Advanced Research Questions

Q. How can conflicting data on this compound's assimilation efficiency in biological systems be resolved?

- Methodological Answer : Discrepancies arise from isotopic labeling positions (e.g., [1-14C] on the fatty acid vs. alcohol moiety). For example:

Q. What strategies optimize this compound-based SLNs for dual therapeutic and diagnostic (theranostic) applications?

- Methodological Answer : Co-loading methotrexate (MTX) and superparamagnetic iron oxide nanoparticles (SPIONs) into this compound SLNs requires:

- Surface Functionalization : Anti-CD64 antibodies enhance targeting in rheumatoid arthritis studies.

- Characterization : Assess co-localization via fluorescence microscopy and magnetic resonance imaging (MRI).

- Stability Testing : Monitor drug leakage and SPION aggregation under physiological conditions for ≥6 months .

Q. How do surfactant choices (e.g., Poloxamer 188) impact the physical stability of this compound formulations?

- Methodological Answer : Surfactants reduce particle aggregation via steric stabilization. Poloxamer 188 at 0.5% (v/v) decreases SLN size from ~400 nm to <150 nm by lowering interfacial tension during homogenization. Stability is assessed through accelerated testing (40°C/75% RH for 3 months) and measuring changes in polydispersity index (PdI) .

Q. What statistical approaches are recommended for analyzing this compound nanoparticle efficacy in preclinical studies?

- Methodological Answer : Use one-way ANOVA with Tukey’s post hoc test to compare experimental groups (e.g., drug-loaded vs. control SLNs). Report mean ± SEM and significance thresholds (p < 0.05). For multivariate optimization, apply response surface methodology (RSM) to correlate process variables with outcomes .

Data Contradiction and Synthesis

Q. Why do studies report varying melting points for this compound, and how should researchers address this?

- Methodological Answer : Reported melting points range from 54°C to 58°C due to purity differences (e.g., industrial vs. pharmaceutical-grade). Researchers should:

- Source high-purity this compound (≥99%, confirmed by GC-MS).

- Perform differential scanning calorimetry (DSC) at controlled heating rates (e.g., 5°C/min) to standardize measurements .

Q. How can researchers ensure compliance with ethical guidelines when using this compound in animal studies?

- Methodological Answer : Follow ARRIVE 2.0 guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.